

Application Note: 1H and 13C NMR Spectroscopic Data of Isonormangostin

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Compound of Interest		
Compound Name:	Isonormangostin	
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Introduction

Isonormangostin, also known as α -mangostin, is a prominent xanthone derivative isolated from the pericarp of the mangosteen fruit (Garcinia mangostana L.).[1][2] This natural product has garnered significant interest within the scientific community due to its wide array of biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. Accurate structural elucidation and characterization are paramount for its development as a therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous identification and purity assessment of such natural products. This application note provides detailed 1H and 13C NMR spectroscopic data for **isonormangostin**, along with a standard protocol for data acquisition.

Chemical Structure

Figure 1: Chemical Structure of **Isonormangostin** (α-mangostin).

1H and 13C NMR Spectroscopic Data

The 1H and 13C NMR spectra of **isonormangostin** were recorded in deuterated chloroform (CDCl3). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.



1H NMR Data Summary

The 1H-NMR spectrum of **isonormangostin** is characterized by signals corresponding to a chelated hydroxyl group, aromatic protons, two prenyl groups, and a methoxy group.[3] A distinctive feature is the downfield signal of the chelated hydroxyl group at δ 13.76 ppm.[3]

Chemical Shift (δ)	Multiplicity	Integration	Assignment
13.76	S	1H	1-OH (chelated)
6.84	S	1H	H-5
6.30	S	1H	H-4
5.29	t	1H	Olefinic Methane
4.10	d	2H	Prenyl CH2
3.81	S	3H	7-OCH3
3.32	d	2H	Prenyl CH2
1.85	S	3H	Prenyl CH3
1.79	S	3H	Prenyl CH3
1.68	S	6H	2 x Prenyl CH3

Table 1: 1H NMR (400 MHz, CDCl3) chemical shifts and assignments for Isonormangostin.

13C NMR Data Summary

The 13C-NMR spectrum confirms the xanthone skeleton with 24 carbon signals. A key signal is the chelated carbonyl carbon (C-9) observed at approximately δ 182.0 ppm. The spectrum also clearly shows the signals for the two prenyl groups and the methoxy carbon.[3]



182.0		
	С	C-9
161.6	C	C-1
156.9	C	C-3
155.6	С	C-4a
155.0	C	C-6
142.5	С	C-7
137.3	С	C-8a
132.2	С	C-13
131.6	С	C-18
123.3	СН	C-17
121.6	СН	C-12
112.3	C	C-2
111.4	С	C-8
103.5	C	C-5a
101.6	C	C-9a
92.9	СН	C-4
92.3	СН	C-5
61.2	CH3	7-OCH3
26.6	CH2	C-11
25.9	CH3	C-14
25.8	CH3	C-19
21.5	CH2	C-16
18.3	CH3	C-15



18.0 CH3 C-20

Table 2: 13C NMR (100 MHz, CDCl3) chemical shifts and assignments for Isonormangostin.

Experimental Protocols Sample Preparation

- Weigh approximately 5-10 mg of purified **Isonormangostin**.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% TMS as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

1H NMR Spectroscopy:

Spectrometer Frequency: 400 MHz

Solvent: CDCl3

Temperature: 25 °C

Pulse Program: Standard single pulse (zg30)

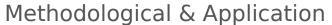
Number of Scans: 16-32

• Relaxation Delay: 1.0 s

Acquisition Time: ~4 s

• Spectral Width: -2 to 16 ppm

13C NMR Spectroscopy:







Spectrometer Frequency: 100 MHz

Solvent: CDCl3

Temperature: 25 °C

Pulse Program: Proton-decoupled single pulse (zgpg30)

Number of Scans: 1024-2048

Relaxation Delay: 2.0 s

Acquisition Time: ~1-2 s

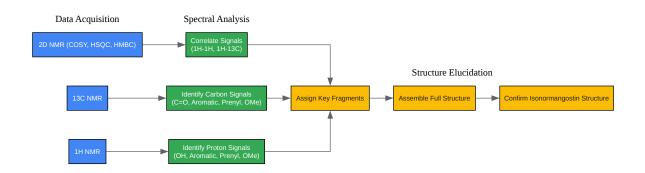
Spectral Width: -10 to 220 ppm

2D NMR Experiments (for structural confirmation): For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended. HMBC is particularly useful for identifying long-range correlations, for instance, between the chelated hydroxyl proton and carbons C-1, C-2, and C-9a, which confirms the substitution pattern on the xanthone core.[3]

Data Interpretation and Logical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **Isonormangostin** using the acquired NMR data.





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Caption: NMR Data Interpretation Workflow for Isonormangostin.

Conclusion

The provided 1H and 13C NMR data serve as a reliable reference for the identification and characterization of **Isonormangostin** (α -mangostin). Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible NMR spectra, which is critical for quality control in research and drug development pipelines. The combination of 1D and 2D NMR techniques provides a robust method for the complete structural assignment of this biologically significant natural product.

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